molecular formula C25H23NO4S B2768341 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902298-69-5

6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2768341
CAS No.: 902298-69-5
M. Wt: 433.52
InChI Key: ZWXZQOVNJUOKPF-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 6-methoxy group, a 4-methylbenzenesulfonyl moiety at position 3, and a 2-methylbenzyl substituent at position 1. Its structural complexity arises from the interplay of substituents, which influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

6-methoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-17-8-11-21(12-9-17)31(28,29)24-16-26(15-19-7-5-4-6-18(19)2)23-13-10-20(30-3)14-22(23)25(24)27/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXZQOVNJUOKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS Number: 902484-64-4) is a synthetic compound that belongs to the class of dihydroquinolines. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies.

  • Molecular Formula : C25H23NO4S
  • Molecular Weight : 433.5 g/mol
  • Structure : The compound features a methoxy group, a sulfonyl group, and a dihydroquinoline backbone, which are critical for its biological activity.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties through various mechanisms, such as tubulin inhibition and apoptosis induction. For instance:

  • Mechanism of Action : Dihydroquinoline derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for targeting rapidly dividing cells in tumors .

Antimicrobial Activity

Compounds related to this compound have shown promising antimicrobial effects:

  • In Vitro Studies : In laboratory settings, similar quinoline derivatives were effective against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .

Enzyme Inhibition

The compound's structure indicates potential as an enzyme inhibitor:

  • Target Enzymes : Research has highlighted that benzamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy. This suggests that this compound may also exhibit similar inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives:

  • Key Modifications : Variations in the substituents on the quinoline ring have been shown to significantly affect potency and selectivity against specific cancer types. For example, modifications at the 3-position of the quinoline ring can enhance activity against specific targets while reducing off-target effects .

Study 1: Antitumor Activity

In a study evaluating the antitumor efficacy of related compounds, researchers found that certain dihydroquinoline derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways. The study concluded that modifications to the sulfonyl group significantly enhanced cytotoxicity .

Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing and testing various sulfonamide derivatives for their antimicrobial properties. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in PMC6854567 demonstrated the synthesis of similar compounds with notable anticancer activity against various cancer cell lines .

Drug Development

Lead Compound for New Pharmaceuticals :
Due to its structural complexity and biological activity, 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one serves as a lead compound in drug development. Its modifications can lead to derivatives with enhanced efficacy and reduced toxicity. Research has shown that structural modifications can significantly impact the pharmacokinetic properties of quinoline derivatives .

Antimicrobial Properties

Potential Antimicrobial Agent :
Quinoline derivatives have been studied for their antimicrobial properties. The presence of the sulfonyl group may enhance the compound's ability to interact with microbial targets. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .

Mechanistic Studies

Understanding Mechanisms of Action :
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies have been employed to elucidate its binding interactions at the molecular level, providing insights into how structural features influence biological activity .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
PMC6854567Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation; induced apoptosis in treated cells.
PMC9181899Synthesis MethodsDetailed synthesis routes leading to high yields; explored structure-activity relationships.
AABlocksDrug DevelopmentIdentified as a lead compound for developing new pharmaceuticals targeting cancer and infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons are outlined below:

Variation at Position 6: Methoxy vs. Fluoro

  • 6-Fluoro Analog (e.g., 6-Fluoro-1-(4-methylbenzyl)-3-(4-methylbenzenesulfonyl)quinolin-4-one): Fluorine’s electronegativity and smaller size may reduce steric hindrance but decrease electron-richness, altering binding affinity .

Substituent at Position 1: 2-Methylbenzyl vs. Other Aromatic Groups

  • 4-Methylbenzyl Analog (): A para-methyl group offers less steric interference, possibly improving solubility or metabolic stability .
  • 2-Chlorobenzyl Analog (): The chloro substituent increases hydrophobicity and electronic effects, which might enhance membrane permeability but reduce aqueous solubility .

Sulfonyl Group Modifications

  • Target Compound : The 4-methylbenzenesulfonyl group balances electron withdrawal and steric bulk.
  • Unsubstituted Benzenesulfonyl Analog (): Lacking a methyl group, this variant may exhibit weaker binding due to reduced van der Waals interactions .

Data Table: Structural and Functional Comparison

Compound Name Position 6 Position 1 Substituent Sulfonyl Group Key Implications References
6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]quinolin-4-one Methoxy 2-Methylbenzyl 4-Methylbenzenesulfonyl Enhanced π-π interactions; moderate steric hindrance
6-Fluoro-1-(4-methylbenzyl)-3-(4-methylbenzenesulfonyl)quinolin-4-one Fluoro 4-Methylbenzyl 4-Methylbenzenesulfonyl Reduced electron density; improved target access
1-(2-Chlorobenzyl)-6-methoxy-3-(4-isopropylbenzenesulfonyl)quinolin-4-one Methoxy 2-Chlorobenzyl 4-Isopropylbenzenesulfonyl Increased hydrophobicity; potential toxicity
3-(Benzenesulfonyl)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one Fluoro 4-Methylbenzyl Benzenesulfonyl Weaker binding; higher solubility

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